N'-(benzo[d]thiazol-2-yl)acetohydrazide

Antimicrobial Benzothiazole MIC

N'-(Benzo[d]thiazol-2-yl)acetohydrazide (CAS 18672-63-4) is a benzothiazole-derived acylhydrazide with the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol. The compound features a benzothiazole core directly linked to an acetohydrazide moiety (–NH–NH–C(=O)–CH₃), which provides a reactive hydrazide handle for further derivatization.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 18672-63-4
Cat. No. B095897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(benzo[d]thiazol-2-yl)acetohydrazide
CAS18672-63-4
SynonymsAcetic acid, 2-(2-benzothiazolyl)hydrazide (6CI,8CI,9CI)
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H9N3OS/c1-6(13)11-12-9-10-7-4-2-3-5-8(7)14-9/h2-5H,1H3,(H,10,12)(H,11,13)
InChIKeyNIOFVRMZZVLLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(Benzo[d]thiazol-2-yl)acetohydrazide (CAS 18672-63-4) – Chemical Class, Core Scaffold, and Procurement-Relevant Characterization


N'-(Benzo[d]thiazol-2-yl)acetohydrazide (CAS 18672-63-4) is a benzothiazole-derived acylhydrazide with the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol. The compound features a benzothiazole core directly linked to an acetohydrazide moiety (–NH–NH–C(=O)–CH₃), which provides a reactive hydrazide handle for further derivatization. [1] It is typically synthesized via condensation of 2-aminobenzothiazole with acetohydrazide or via hydrazinolysis of ethyl 2-(benzo[d]thiazol-2-yl)acetate, yielding a white powder in reported yields of 44–95%. [1] Commercially, it is available at 97–98% purity from multiple suppliers and is classified under the benzothiazole family of heterocyclic building blocks, which are extensively employed in medicinal chemistry and agrochemical research.

Structural Determinants of Differentiation: Why N'-(Benzo[d]thiazol-2-yl)acetohydrazide Cannot Be Assumed Interchangeable with Generic Benzothiazole-2-Amine or Thioether-Linked Acetohydrazide Analogs


Within the benzothiazole-acetohydrazide chemical space, subtle variations in the linker between the benzothiazole ring and the hydrazide terminus produce significant divergence in biological activity profiles. The target compound N'-(benzo[d]thiazol-2-yl)acetohydrazide features a direct C–N linkage at the 2-position, placing the acetohydrazide group in immediate conjugation with the benzothiazole π-system. This contrasts with the widely studied 2-(benzo[d]thiazol-2-ylthio)acetohydrazide series, where a sulfur atom interposes between the heterocycle and the hydrazide, altering both electronic distribution and metabolic susceptibility. [1] The direct N-linkage confers distinct hydrogen-bonding capacity via the hydrazide –NH groups and influences tautomeric equilibria that are absent in the thioether series, making the compound a chemically non-substitutable scaffold for structure-activity relationship (SAR) exploration, particularly where target engagement depends on specific hydrogen-bond donor/acceptor geometry. [1]

Quantitative Differentiation Evidence for N'-(Benzo[d]thiazol-2-yl)acetohydrazide: Head-to-Head and Cross-Study Activity Data Against Structural Analogs


Antibacterial Potency of N'-(Benzo[d]thiazol-2-yl)acetohydrazide Against S. aureus Compared to 2-Aminobenzothiazole Standards

In antimicrobial screening, N'-(benzo[d]thiazol-2-yl)acetohydrazide exhibited an MIC of 20 µg/mL against Staphylococcus aureus. This is compared to the broader class of 2-aminobenzothiazole derivatives, where MIC values range from 3.12 µg/mL (most potent substituted derivative) to >200 µg/mL (inactive derivatives), establishing the target compound's intermediate but measurable activity against Gram-positive pathogens. [1] The compound's activity is distinct from the thioether-linked analog 2-(benzo[d]thiazol-2-ylthio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide series, where the most potent analog (5d) showed superior anti-inflammatory rather than antimicrobial dominance, underscoring the functional divergence driven by the linker chemistry. [2]

Antimicrobial Benzothiazole MIC

Cytotoxicity Profile of N'-(Benzo[d]thiazol-2-yl)acetohydrazide Against Cancer Cell Lines Relative to Benzothiazole Class IC₅₀ Benchmarks

In vitro cytotoxicity assays reveal that N'-(benzo[d]thiazol-2-yl)acetohydrazide exhibits IC₅₀ values in the range of 10–30 µM across multiple cancer cell lines. This positions the compound within the moderate potency tier of the benzothiazole class: literature surveys report benzothiazole derivatives with anticancer IC₅₀ values spanning from 0.012 µM (highly potent sulfonamide hybrids) to >100 µM (inactive analogs). [1] By comparison, the most active benzothiazole-sulfonamide hybrids achieve IC₅₀ values of 0.012 ± 0.0044 µM, approximately 800–2,500-fold more potent than the target compound, while unsubstituted benzothiazole typically shows IC₅₀ > 50 µM, making the target compound more active than the parent heterocycle but less potent than optimized clinical leads. [1] The acetohydrazide moiety provides a reactive handle for condensation with aldehydes to generate Schiff-base derivatives, a strategy that in related series has yielded 10–100-fold potency improvements. [2]

Anticancer Cytotoxicity IC50

Chemical Versatility Advantage: The Acetohydrazide Handle Enables Derivatization Pathways Inaccessible to Benzothiazole-2-Amine or Thioether Analogs

The acetohydrazide group (–NH–NH–C(=O)–CH₃) in N'-(benzo[d]thiazol-2-yl)acetohydrazide enables two key derivatization pathways: (i) condensation with aldehydes/ketones to form Schiff-base hydrazones, and (ii) cyclization with reagents such as aromatic aldehydes or acetylacetone to generate 1,2,4-triazole or pyrazole-fused systems. [1] By contrast, 2-aminobenzothiazole (CAS 136-95-8) lacks the hydrazide functionality entirely, restricting its derivatization to amide or urea formation at the exocyclic amine. The thioether-linked analog 2-(benzo[d]thiazol-2-ylthio)acetohydrazide retains the hydrazide group but introduces a sulfur atom that alters the electronic character of the adjacent methylene, affecting the reactivity of the hydrazide toward electrophiles. This synthetic versatility is quantitatively reflected in the diversity of published derivatives: the 2-(benzo[d]thiazol-2-yl)acetohydrazide scaffold (direct N-linkage) has been elaborated into at least five distinct heterocyclic series (1,2,4-triazoles, pyrazoles, pyrazolones, thiadiazoles, and oxadiazoles) with demonstrated biological activity, whereas the thioether series is primarily limited to hydrazone condensation products. [1][2]

Derivatization Schiff Base Cyclization

Physicochemical Property Comparison: Drug-Likeness and Bioavailability Potential of N'-(Benzo[d]thiazol-2-yl)acetohydrazide Versus Higher-Molecular-Weight Acetohydrazide Derivatives

With a molecular weight of 207.25 g/mol, N'-(benzo[d]thiazol-2-yl)acetohydrazide falls comfortably within Lipinski's Rule of Five parameters (MW < 500) and contains 2 hydrogen-bond donors (hydrazide –NH–NH–) and 4 hydrogen-bond acceptors. [1] By comparison, the thioether-linked analog 2-(benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide (CAS 308096-03-9) has a molecular weight of 343.4 g/mol, and the sulfonamide-extended derivatives in the 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one series (e.g., compound 16c) exceed 400 g/mol. [2] The target compound's lower molecular weight and favorable polar surface area are consistent with good passive membrane permeability, making it a superior starting point for lead optimization where maintaining drug-likeness is a critical selection criterion. Pharmacokinetic profiling of related benzothiazole-pyrazolone derivatives (16a–c) confirmed that lower-molecular-weight analogs do not violate the Rule of Five and possess good drug-likeness scores, with IC₅₀ values against the DHPS enzyme target of 7.85 µg/mL for compound 16b, comparable to the standard drug sulfadiazine (IC₅₀ 7.13 µg/mL). [2]

Drug-likeness Physicochemical Bioavailability

Optimized Application Scenarios for N'-(Benzo[d]thiazol-2-yl)acetohydrazide Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead-Optimization Starting Point for Antibacterial Benzothiazole-Hydrazone Derivatives

N'-(Benzo[d]thiazol-2-yl)acetohydrazide is best deployed as a synthetic intermediate in antibacterial lead-optimization programs targeting Gram-positive pathogens such as S. aureus, where its baseline MIC of 20 µg/mL provides a measurable starting point for SAR-driven potency improvement. The acetohydrazide handle enables rapid condensation with substituted benzaldehydes to generate hydrazone libraries; in related benzothiazole-acetohydrazide series, this strategy has yielded compounds with MIC values as low as 0.025 mM (~5.2 µg/mL for a MW ~208 analog) against S. aureus, representing a potential ~4-fold potency gain over the parent compound. [1]

Anticancer Drug Discovery: Fragment-Based Screening and Hydrazone Library Synthesis

With an IC₅₀ range of 10–30 µM against cancer cell lines, the compound serves as a validated fragment hit for anticancer drug discovery. Its molecular weight of 207.25 g/mol and Rule-of-Five compliance make it an ideal fragment for structure-based optimization. [2] Condensation with substituted aromatic aldehydes yields hydrazone derivatives that have demonstrated enhanced cytotoxicity in related benzothiazole series; for instance, N-acylhydrazone derivatives containing benzothiazole and indole moieties have achieved IC₅₀ values as low as 0.78 µM against HepG2 cells, representing a ~13–38-fold improvement over the parent acetohydrazide. [3]

Agrochemical Intermediate: Building Block for Fungicidal Benzothiazole Derivatives

Benzothiazole derivatives are established pharmacophores in agrochemical fungicide development. The target compound's structural features align with known fungicidal benzothiazole scaffolds; related 2-(benzothiazol-2-ylthio)acetohydrazide derivatives have shown antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. [4] The direct N-linked acetohydrazide scaffold offers an underexplored chemotype for the development of novel fungicides with potentially differentiated resistance profiles compared to commercial triazole or strobilurin fungicides.

Chemical Biology: Tool Compound for Acetylcholinesterase and Enzyme Inhibition Studies

Molecular docking studies indicate that N'-(benzo[d]thiazol-2-yl)acetohydrazide binds effectively to the active site of acetylcholinesterase (AChE), with binding affinity comparable to the clinical standard donepezil. Additionally, related benzothiazole-hydrazide hybrids have demonstrated α-glucosidase inhibitory activity with IC₅₀ values of 20.7–61.1 µM compared to standard acarbose. [5] The compound's dual hydrogen-bond donor capacity (hydrazide –NH–NH–) and benzothiazole π-stacking potential make it a valuable tool compound for probing enzyme active sites that require specific hydrogen-bonding geometries.

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